

# characterization of novel compounds synthesized from 2-Bromo-5- methylbenzotrifluoride

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## Compound of Interest

Compound Name: **2-Bromo-5-methylbenzotrifluoride**

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## A Comparative Guide to Novel Compounds Derived from 2-Bromo-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, **2-Bromo-5-methylbenzotrifluoride**. It is intended to inform researchers and drug development professionals of potential synthetic pathways and the characterization of resulting derivatives. While direct syntheses of novel compounds from **2-Bromo-5-methylbenzotrifluoride** are not extensively reported in publicly available literature, this guide leverages data from analogous compounds and established synthetic methodologies to provide a predictive comparison. We will explore potential derivatives, their hypothetical characterization data, and compare them with known biologically active heterocyclic compounds.

## Potential Synthetic Transformations of 2-Bromo-5-methylbenzotrifluoride

The bromine atom on the aromatic ring of **2-Bromo-5-methylbenzotrifluoride** is a prime functional group for a variety of powerful cross-coupling reactions. These reactions allow for the introduction of diverse structural motifs, leading to a wide array of novel compounds. The

electron-withdrawing trifluoromethyl group and the electron-donating methyl group can influence the reactivity of the C-Br bond and the subsequent properties of the synthesized molecules.

Key potential synthetic routes include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to biaryl compounds.
- Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.[\[1\]](#)
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.
- Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, yielding substituted alkynes.

These reactions are fundamental in modern organic synthesis and drug discovery, offering pathways to novel chemical entities with potential therapeutic applications.

## Characterization of Potential Novel Compounds

The following tables outline the predicted characterization data for hypothetical novel compounds synthesized from **2-Bromo-5-methylbenzotrifluoride** via various cross-coupling reactions. These predictions are based on typical spectroscopic shifts and fragmentation patterns observed for similar structures.

Table 1: Predicted Spectroscopic Data for Hypothetical Derivatives of **2-Bromo-5-methylbenzotrifluoride**

Derivative Class	Hypothetical Compound Name	Predicted <sup>1</sup> H NMR ( $\delta$ , ppm)	Predicted <sup>13</sup> C NMR ( $\delta$ , ppm)	Predicted Mass Spec (m/z)
Biaryl	2-(4-methoxyphenyl)-5-methylbenzotrifluoride	7.8-7.2 (Ar-H), 3.8 (OCH <sub>3</sub> ), 2.4 (CH <sub>3</sub> )	160-120 (Ar-C), 55 (OCH <sub>3</sub> ), 21 (CH <sub>3</sub> )	[M] <sup>+</sup> expected
Amino-derivative	N-phenyl-(2-amino-5-methylbenzotrifluoride)	8.0-6.8 (Ar-H, NH), 2.3 (CH <sub>3</sub> )	150-110 (Ar-C), 20 (CH <sub>3</sub> )	[M] <sup>+</sup> expected
Alkynyl-derivative	2-(phenylethynyl)-5-methylbenzotrifluoride	7.6-7.3 (Ar-H), 2.5 (CH <sub>3</sub> )	135-125 (Ar-C), 95, 85 (C≡C), 22 (CH <sub>3</sub> )	[M] <sup>+</sup> expected

## Comparison with Biologically Active Heterocyclic Compounds

While specific biological data for derivatives of **2-Bromo-5-methylbenzotrifluoride** is not readily available, we can draw comparisons with known biologically active heterocyclic compounds that could be synthesized using this starting material. Pyrazole and pyranopyrazole derivatives, for instance, have shown significant potential in medicinal chemistry.

Table 2: Comparison of Potential Derivatives with Known Bioactive Compounds

Compound Class	Example from Literature	Biological Activity	Potential for Synthesis from 2-Bromo-5-methylbenzotrifluoride
Pyrazole Derivatives	Novel pyrazole derivatives[2][3]	Antitumor, Antimicrobial[2][3]	High: via reaction with hydrazine derivatives after modification of the starting material.
Pyranopyrazole Derivatives	Novel pyranopyrazoles[4]	Analgesic, Anti-inflammatory, Antitumor[4]	Moderate: requires multi-step synthesis.

## Experimental Protocols

Detailed experimental protocols for the foundational cross-coupling reactions are provided below. These can be adapted for the synthesis of specific derivatives from **2-Bromo-5-methylbenzotrifluoride**.

### General Procedure for Suzuki-Miyaura Coupling

To a solution of **2-Bromo-5-methylbenzotrifluoride** (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

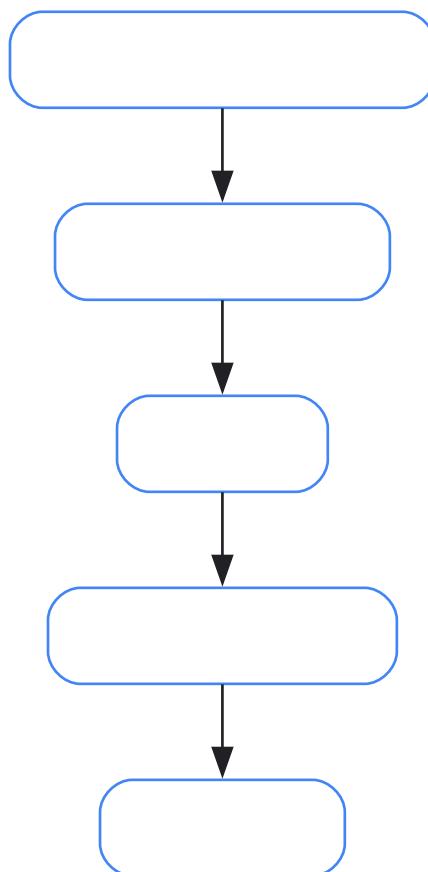
### General Procedure for Buchwald-Hartwig Amination

A mixture of **2-Bromo-5-methylbenzotrifluoride** (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a base (e.g.,  $\text{NaOtBu}$  or  $\text{K}_3\text{PO}_4$ , 1.4 eq) in an anhydrous, deoxygenated

solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.

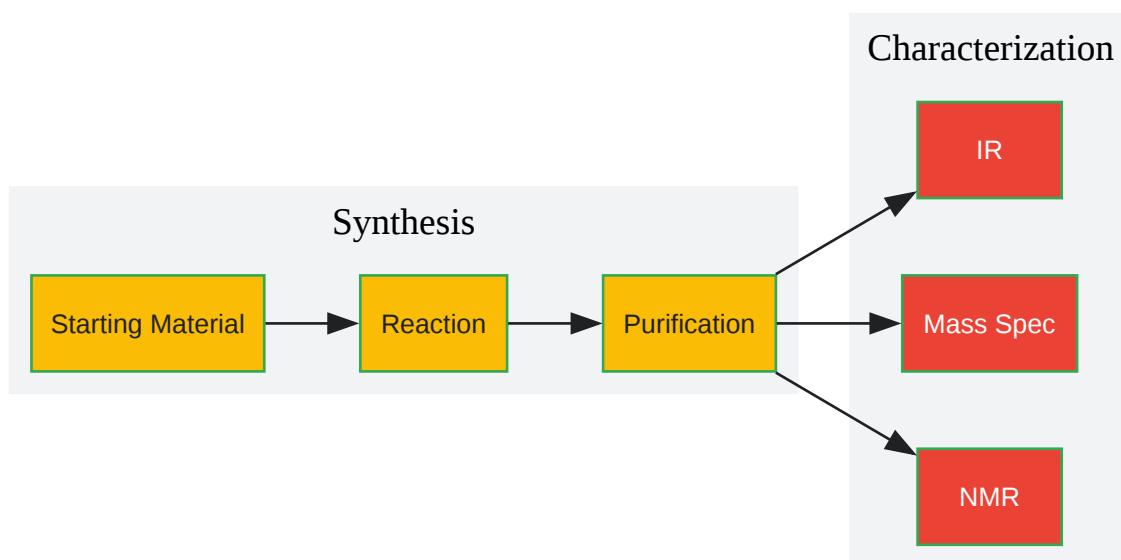
## Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and characterization of novel compounds from **2-Bromo-5-methylbenzotrifluoride**.

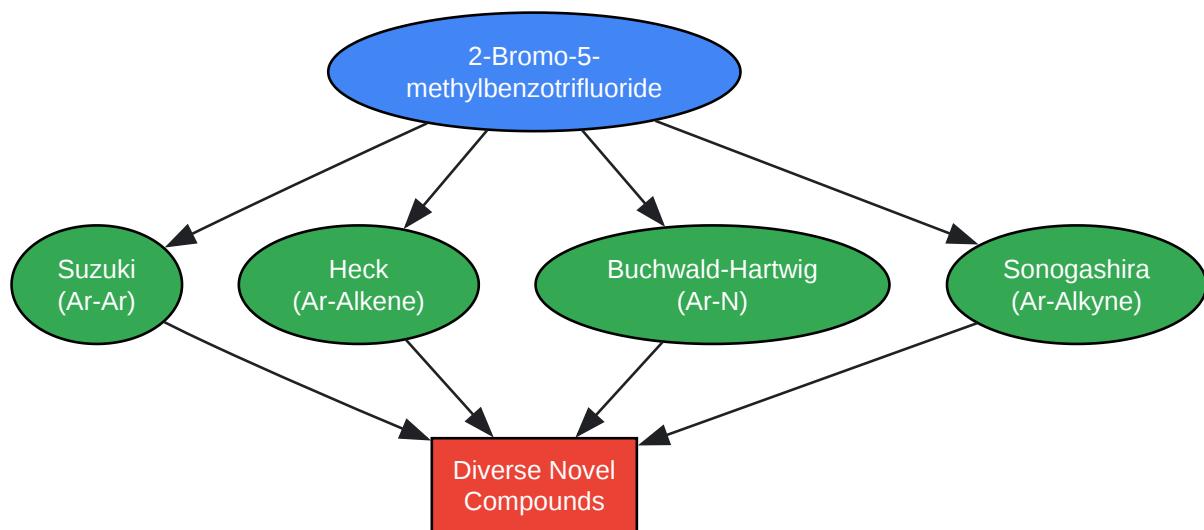


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Caption: General synthetic workflow for novel compounds.

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Caption: Experimental workflow from synthesis to characterization.

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Caption: Potential cross-coupling pathways from the starting material.

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